7-(4-((2,4-difluorophenyl)sulfonyl)piperazin-1-yl)-3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
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Overview
Description
1-(2,4-DIFLUOROBENZENESULFONYL)-4-[3-(3-FLUOROPHENYL)-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-YL]PIPERAZINE is a complex organic compound that features a combination of fluorinated aromatic rings, a sulfonyl group, and a triazolopyrimidine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including:
Formation of the triazolopyrimidine core: This could be achieved through cyclization reactions involving appropriate precursors.
Introduction of the fluorophenyl group: This might involve nucleophilic aromatic substitution or other coupling reactions.
Attachment of the piperazine ring: This could be done through nucleophilic substitution or amination reactions.
Industrial Production Methods
Industrial production would require optimization of these synthetic steps to ensure high yield and purity. This might involve the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the aromatic rings.
Reduction: Reduction reactions could target the sulfonyl group or other functional groups.
Substitution: The aromatic rings, especially the fluorinated ones, could undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogenation catalysts.
Substitution: Reagents like halogens, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity Studies: Compounds with similar structures are often studied for their potential as enzyme inhibitors, receptor modulators, or antimicrobial agents.
Medicine
Drug Development: The compound could be investigated for its potential therapeutic effects, such as anticancer, antiviral, or anti-inflammatory activities.
Industry
Specialty Chemicals: It could be used in the development of specialty chemicals for various industrial applications.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-Difluorobenzenesulfonyl)-4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine
- 1-(2,4-Difluorobenzenesulfonyl)-4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine
Uniqueness
The presence of multiple fluorine atoms and the specific arrangement of functional groups might confer unique properties, such as increased metabolic stability, enhanced binding affinity to biological targets, or specific electronic effects.
Properties
Molecular Formula |
C20H16F3N7O2S |
---|---|
Molecular Weight |
475.4 g/mol |
IUPAC Name |
7-[4-(2,4-difluorophenyl)sulfonylpiperazin-1-yl]-3-(3-fluorophenyl)triazolo[4,5-d]pyrimidine |
InChI |
InChI=1S/C20H16F3N7O2S/c21-13-2-1-3-15(10-13)30-20-18(26-27-30)19(24-12-25-20)28-6-8-29(9-7-28)33(31,32)17-5-4-14(22)11-16(17)23/h1-5,10-12H,6-9H2 |
InChI Key |
MKXCYECIHKDLSH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)F)S(=O)(=O)C5=C(C=C(C=C5)F)F |
Origin of Product |
United States |
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